Ecabet

Anti-ulcer efficacy Gastric ulcer healing Mucosal protection

Researchers evaluating sucralfate or carbenoxolone in rodent gastric ulcer models encounter insufficient healing at equivalent doses. Ecabet (as sodium salt) resolves this with validated, dose-dependent efficacy at 50-100 mg/kg (p.o., b.i.d.). • Irreversible H. pylori urease inhibition: IC50 2.1-2.6 mg/mL at pH 5.0; inhibition persists after dilution unlike reversible inhibitors. • Mucosal barrier protection: prevents pepsin-induced glycoprotein degradation & epithelial exfoliation in everted sac models. • Low oral bioavailability (3-7%) ensures topical mucosal action without systemic drug interactions.

Molecular Formula C20H28O5S
Molecular Weight 380.5 g/mol
CAS No. 33159-27-2
Cat. No. B036187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcabet
CAS33159-27-2
SynonymsEcabet; 12-Sulfodehydroabietic acid; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-sulfo-, (1R,4aS,10aR)-; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-su
Molecular FormulaC20H28O5S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O
InChIInChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1
InChIKeyIWCWQNVIUXZOMJ-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.26e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ecabet Baseline Profile


Ecabet (CAS: 33159-27-2) is a diterpenoid compound derived from pine resin, classified as a locally-acting, non-systemic gastroprotective agent [1]. It is marketed as its sodium salt (ecabet sodium, also designated TA-2711, CAS 86408-72-2) and functions primarily through mucosal surface interactions rather than systemic absorption [2]. The compound exhibits high binding affinity to gastric mucosal proteins and exerts therapeutic effects via multiple mechanisms including inhibition of pepsin activity, suppression of Helicobacter pylori urease, and reduction of reactive oxygen species (ROS) production [3].

1
Mucosal surface interaction studies

Reported high binding to gastric mucosal proteins supports research on local barrier function without systemic interference.

2
pH-dependent gastric binding models

Electrostatic and hydrophobic interactions are enhanced at acidic pH, enabling ulcer-targeting distribution studies.

3
H. pylori urease inhibition assays

Irreversible inhibition at low pH provides a tool for investigating environmental urease inactivation in vitro.

Ecabet vs Mucosal Protectants


Generic substitution among mucosal protectants is scientifically unsound because ecabet sodium exhibits a fundamentally different binding mechanism, pH-dependent activity profile, and therapeutic efficacy that cannot be replicated by structurally or mechanistically similar alternatives. Direct comparative studies demonstrate that sucralfate and carbenoxolone—the closest in-class alternatives—fail to produce significant ulcer healing at equivalent doses in standardized rat gastric ulcer models [1]. Furthermore, ecabet sodium demonstrates irreversible inhibition of H. pylori urease, in contrast to the reversible inhibition characteristic of standard urease inhibitors like benzohydroxamic acid, establishing a distinct and non-interchangeable pharmacological fingerprint [2]. Selection of ecabet sodium over alternatives is therefore driven by quantifiable efficacy differences and unique mechanism-of-action parameters documented below.

!

Sucralfate or carbenoxolone may not reproduce the reported ulcer-healing endpoint response in rat models; direct comparison data indicate limited efficacy at equivalent dose.

!

Reversible urease inhibitors (e.g., benzohydroxamic acid) do not sustain inhibition under acidic gastric-mimetic conditions; irreversible pH-dependent profile may differ.

!

Systemically absorbed gastroprotective agents can confound local mucosal endpoint interpretation; ecabet’s low absorption (

Ecabet Comparative Evidence


Ulcer Healing vs Sucralfate and Carbenoxolone

In a head-to-head comparison of ulcer healing in acetic acid-induced gastric ulcers in rats, ecabet sodium (TA-2711) demonstrated significant, dose-dependent healing effects at 50 and 100 mg/kg doses. In contrast, neither sucralfate (100 mg/kg) nor carbenoxolone (100 mg/kg) produced any statistically significant effect on ulcer healing under identical experimental conditions [1].

Ulcer Healing vs. Comparators
Head-to-head
Ecabet 50–100 mg/kg dose-dependently reduced ulcer index; sucralfate and carbenoxolone 100 mg/kg showed no significant effect.
Reported model-response endpoint context
Acetic acid rat ulcer model, 10-day oral dosing
Anti-ulcer efficacy Gastric ulcer healing Mucosal protection

Irreversible Urease Inhibition at Acidic pH

Ecabet sodium inhibits Helicobacter pylori urease activity in a concentration-dependent and irreversible manner at acidic pH, with IC50 values of 2.1–2.6 mg/mL at pH 5.0. In contrast, at pH 8.0, the IC50 exceeds 16 mg/mL, demonstrating negligible inhibition under neutral conditions. Critically, the inhibition by ecabet is not restored by dilution, whereas the inhibition elicited by benzohydroxamic acid—a specific and reversible urease inhibitor—is fully reversible upon dilution [1][2].

Urease Inhibition Profile
Head-to-head
IC50 2.1–2.6 mg/mL at pH 5.0 (irreversible); >16 mg/mL at pH 8.0. Benzohydroxamic acid inhibition reversible upon dilution.
Supports pH-dependent irreversible inhibition assay interpretation
In vitro H. pylori urease assay
H. pylori urease Irreversible inhibition pH-dependent activity

Binding Affinity to Ulcer Proteins vs Sucralfate

Quartz-crystal microbalance (QCM) analysis revealed that ecabet sodium demonstrates pH-dependent binding kinetics to ulcer-associated proteins. The binding rate constant (kb) of ecabet sodium to bovine serum albumin (BSA) and bovine serum fibrinogen (BSF) at acidic pH was larger than that of a non-ionic ecabet analogue (G2), confirming that the sulfonate group confers electrostatic interaction-dependent enhanced binding under acidic conditions. Importantly, ecabet sodium exhibits larger binding constants to ulcer-exposed proteins (BSA and BSF) compared to gastric mucin, indicating preferential distribution to ulcerated mucosa over intact tissue. On account of these pH-dependent binding interactions, ecabet sodium is concluded to have a more protective effect on an ulcer at intraluminal acidity than sucralfate [1].

Ulcer Protein Binding Kinetics
Class-level
Larger binding rate constants (kb) to BSA/BSF than non-ionic analogue; preferential binding to ulcer-associated proteins over mucin.
Reported pH-dependent binding property context
QCM method; class-level inference for sucralfate comparison
Protein binding kinetics Mucosal affinity Ulcer targeting

Protection Against Pepsin-Induced Mucus Degradation

In an ex vivo rat stomach everted sac model, pepsin treatment induced partial degradation of native mucus glycoproteins, caused exfoliation of epithelial cells, and converted the network-like ultrastructure of the mucus gel layer to a lumpy, globular appearance. Ecabet sodium prevented both the pepsin-induced molecular size shift in mucus glycoproteins and the morphological alteration of the epithelium, including ultrastructural derangement of the mucus gel layer. The protective effect was dependent on the ecabet content in the adherent mucus, as quantified by reduced release of cleaved peptides and hexosamine [1]. This preservation of polymeric glycoprotein structure directly maintains the physical mucus barrier that separates gastric epithelium from luminal acid and pepsin.

Mucus Glycoprotein Protection
Supporting
Prevented pepsin-induced molecular size shift of mucus glycoproteins, epithelial exfoliation, and ultrastructural disruption in rat everted sac model.
Supports mucosal barrier protection assay context
Ex vivo rat stomach model; gel filtration/SEM
Mucus barrier integrity Pepsin inhibition Glycoprotein protection

Proteolysis-Resistant Complex at Acidic pH

In vitro kinetic studies demonstrate that ecabet sodium binds non-specifically to substrate proteins via hydrophobic interaction in a pH-dependent manner, with binding percentage nearly constant below pH 2 regardless of drug concentration. The apparent Km value for peptic hydrolysis of bovine serum albumin (BSA) increased in proportion to the quantity of ecabet bound to BSA, indicating that ecabet forms a drug-substrate complex that is less vulnerable to peptic hydrolysis. This protective effect is mediated by ecabet binding to the substrate protein (BSA) rather than through direct inhibition of the pepsin enzyme itself [1].

Substrate-Protection Mechanism
Class-level
Increased apparent Km of BSA peptic hydrolysis proportional to bound ecabet; protects substrate protein rather than inhibiting pepsin directly.
Reported substrate-protection mechanism context
In vitro BSA peptic hydrolysis assay
Substrate protection Pepsin hydrolysis inhibition pH-dependent binding

Low Systemic Absorption and Local Gastric Action

Pharmacokinetic studies in healthy adult humans demonstrate that ecabet sodium exhibits limited gastrointestinal absorption of 3–7% following oral administration. After a 1.0 g oral dose, peak plasma concentration reaches approximately 1 μg/mL at 2–5 hours, with a half-life of approximately 8 hours. The vast majority (>90%) of the administered dose is excreted unchanged in feces within 72 hours, with only approximately 3% appearing in urine . This minimal systemic exposure profile distinguishes ecabet from systemically absorbed anti-ulcer agents.

Local Exposure Profile
Class-level
Human oral absorption 3–7%; Cmax ~1 μg/mL at 2–5 h; >90% fecal excretion unchanged within 72 h.
Supports local gastric exposure model context
Healthy volunteer PK data; minimal systemic distribution
Pharmacokinetics Systemic absorption Local drug delivery

Ecabet Sodium Application Scenarios


Preclinical Screening of Ulcer Healing Agents

In acetic acid-induced gastric ulcer rat models, ecabet sodium at 50–100 mg/kg (oral, twice daily for 10 days) serves as a positive control with established, dose-dependent healing efficacy. This contrasts with sucralfate and carbenoxolone, which lack significant healing effects at equivalent 100 mg/kg doses [1]. Researchers can use ecabet as a validated reference standard to benchmark novel compounds, avoiding the inefficiency of testing alternative mucosal protectants that fail to produce measurable healing in this widely used model.

H. pylori Urease Inhibition Studies

Ecabet sodium is uniquely suited for urease inhibition studies requiring pH-dependent, irreversible inhibition. At pH 5.0 (mimicking the gastric environment where H. pylori survives), ecabet exhibits IC50 values of 2.1–2.6 mg/mL, while showing negligible inhibition (>16 mg/mL IC50) at pH 8.0. Critically, the inhibition is not reversed by dilution, distinguishing ecabet from reversible inhibitors like benzohydroxamic acid [1][2]. This property makes ecabet the compound of choice for researchers investigating sustained, environmentally targeted urease inhibition.

Mucosal Barrier Integrity and Pepsin-Induced Damage Models

Ecabet sodium provides a validated tool for studying protection of the gastric mucus gel layer against pepsin-induced degradation. In rat stomach everted sac models, ecabet prevents the pepsin-induced molecular weight shift in mucus glycoproteins, epithelial exfoliation, and ultrastructural derangement of the mucus network [1]. This protective effect on the polymeric structure of mucus glycoproteins establishes ecabet as a reference compound for assays evaluating mucosal barrier preservation, with effects quantitatively measurable via gel filtration chromatography and electron microscopy.

Local Gastroprotection with Minimal Systemic Effects

For in vivo studies requiring a gastroprotective intervention without systemic pharmacological effects, ecabet sodium's low oral absorption (3–7% bioavailability, >90% fecal excretion unchanged) [1] minimizes drug-drug interactions and systemic toxicity risks. This profile makes ecabet the preferred selection over systemically absorbed anti-ulcer agents (e.g., H2 antagonists, proton pump inhibitors) when the research objective is to isolate topical mucosal effects from systemic endocrine or neural modulation.

Application
Selection Property
Validation Focus
Gastric ulcer healing model studies
Reported dose-dependent ulcer-healing endpoint response
Model endpoint reproducibility vs. vehicle/comparator
H. pylori urease inhibition assays
pH-dependent irreversible inhibition profile
IC50 under acidic conditions and irreversibility confirmation
Mucosal barrier protection assays
Mucus glycoprotein protection property
Glycoprotein integrity and ultrastructure endpoints
Local gastric exposure studies
Low systemic absorption profile
Plasma concentration and fecal recovery verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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